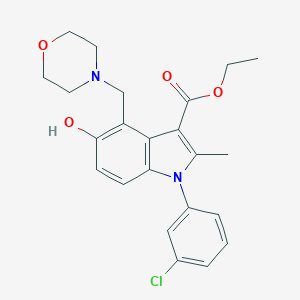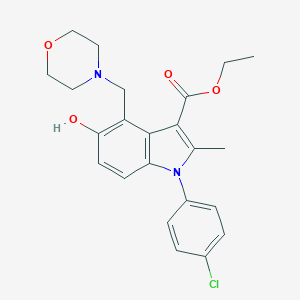
2-(2-nitrophenyl)-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrophenyl)-1H-perimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is known for its ability to act as a fluorescent probe for detecting metal ions, as well as its potential use as an anti-cancer agent.
Scientific Research Applications
2-(2-nitrophenyl)-1H-perimidine has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. One of the most significant applications of this compound is its use as a fluorescent probe for detecting metal ions. It has been shown to selectively bind to copper ions and exhibit strong fluorescence, making it a promising candidate for use in metal ion sensing.
In addition, 2-(2-nitrophenyl)-1H-perimidine has also been investigated for its potential use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific cellular pathways. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-1H-perimidine is not fully understood, but it is believed to involve the inhibition of specific cellular pathways that are involved in cancer cell growth and survival. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been shown to inhibit the activity of specific proteins involved in inflammation, such as NF-κB.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-nitrophenyl)-1H-perimidine can induce apoptosis in cancer cells and inhibit inflammation in vitro. However, its effects on living organisms are not fully understood and require further investigation. The compound has also been shown to exhibit some toxicity towards normal cells, highlighting the need for further research to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-nitrophenyl)-1H-perimidine in lab experiments is its ability to selectively bind to metal ions and exhibit strong fluorescence. This makes it a useful tool for detecting and quantifying metal ions in complex samples. However, the compound's potential toxicity towards normal cells and limited solubility in water can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(2-nitrophenyl)-1H-perimidine. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to determine the compound's safety and efficacy in vivo and its potential use as an anti-cancer agent.
Synthesis Methods
The synthesis of 2-(2-nitrophenyl)-1H-perimidine involves a multistep process that starts with the condensation of 2-nitrobenzaldehyde and malononitrile in the presence of a base. The resulting intermediate is then subjected to cyclization with an acid catalyst to form the final product. This method has been optimized by various researchers to improve the yield and purity of the compound.
properties
Product Name |
2-(2-nitrophenyl)-1H-perimidine |
|---|---|
Molecular Formula |
C17H11N3O2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1H-perimidine |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)15-10-2-1-7-12(15)17-18-13-8-3-5-11-6-4-9-14(19-17)16(11)13/h1-10H,(H,18,19) |
InChI Key |
VMNNNTBDZWJFCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)


![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)

![2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)
